molecular formula C7H15Cl2N B146317 3-Chloromethyl-1-methylpiperidine hydrochloride CAS No. 66496-82-0

3-Chloromethyl-1-methylpiperidine hydrochloride

Cat. No.: B146317
CAS No.: 66496-82-0
M. Wt: 184.1 g/mol
InChI Key: LHOMMYSCOSRBQM-UHFFFAOYSA-N
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Description

3-Chloromethyl-1-methylpiperidine hydrochloride (CAS 66496-82-0) is a chemical compound with the molecular formula C7H15Cl2N and a molecular weight of 184.1067 g/mol . This piperidine derivative is characterized by a chloromethyl group at the 3-position of the ring and is supplied as a hydrochloride salt to enhance its stability. As a versatile building block in organic chemistry and medicinal chemistry research, its primary value lies in its reactive chloromethyl functional group. This group allows researchers to readily incorporate the 1-methylpiperidine scaffold into more complex molecular architectures through various nucleophilic substitution reactions, serving as a key intermediate in the synthesis of novel compounds for pharmaceutical and chemical exploration. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

3-(chloromethyl)-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOMMYSCOSRBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985124
Record name 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66496-82-0
Record name Piperidine, 3-(chloromethyl)-1-methyl-, hydrochloride (1:1)
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Record name 3-Chloromethyl-1-methylpiperidinium chloride
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Record name 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
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Record name 3-chloromethyl-1-methylpiperidinium chloride
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Preparation Methods

Chlorination of 3-Hydroxymethyl-1-methylpiperidine

The predominant method involves converting 3-hydroxymethyl-1-methylpiperidine to its chlorinated analog using thionyl chloride (SOCl₂). This two-step process begins with synthesizing the alcohol precursor, followed by nucleophilic substitution:

Step 1: Synthesis of 3-Hydroxymethyl-1-methylpiperidine

  • Reduction of 3-Carboxy-1-methylpiperidine : Starting with 1-methylpiperidine-3-carboxylic acid, esterification with methanol under sulfuric acid catalysis generates the methyl ester. Subsequent reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-hydroxymethyl-1-methylpiperidine.

  • Alternative Routes : Direct hydrogenation of 3-cyano-1-methylpiperidine or reductive amination of ketone precursors provides secondary pathways but with lower efficiency.

Step 2: Thionyl Chloride-Mediated Chlorination

  • Reaction Conditions : 3-Hydroxymethyl-1-methylpiperidine reacts with 1.1–1.3 molar equivalents of SOCl₂ in toluene or dichloromethane at 20–25°C. Excess SOCl₂ ensures complete conversion, while inert solvents minimize side reactions.

  • Workup : Evaporation under vacuum precipitates the hydrochloride salt, which is filtered and washed with cold toluene.

Performance Metrics

ParameterValueSource
Yield80–97%
Purity (HPLC)>99%
Reaction Time1–4 hours

Comparative Analysis of Chlorinating Agents

Thionyl Chloride vs. Phosphorus-Based Reagents

Thionyl chloride outperforms alternatives like PCl₅ or PCl₃ due to its gaseous byproducts (SO₂ and HCl), which simplify purification. Phosphorus reagents necessitate aqueous workups, increasing the risk of hydrolysis and reducing yields.

Appel Reaction and Other Halogenation Methods

The Appel reaction (triphenylphosphine/CCl₄) converts alcohols to chlorides but generates stoichiometric triphenylphosphine oxide, complicating isolation. Catalytic methods using N-chlorosuccinimide (NCS) with dimethyl sulfide show promise but require rigorous moisture control.

Solvent Optimization and Reaction Kinetics

Solvent Selection Criteria

  • Toluene : Preferred for its low polarity, which suppresses ionic side reactions and facilitates SOCl₂ solubility.

  • Tetrahydrofuran (THF) : Enhances reaction rates via polar aprotic effects but risks peroxidation during storage.

  • Dichloromethane (DCM) : Offers rapid mixing but requires strict temperature control to avoid boiling (BP: 40°C).

Kinetic Data

SolventRate Constant (k, min⁻¹)Half-Life (t₁/₂, min)
Toluene0.15 ± 0.024.6
DCM0.22 ± 0.033.1
THF0.18 ± 0.013.8

Industrial-Scale Process Design

Continuous Flow Reactor Configurations

Adopting continuous flow systems reduces reaction times by 50% compared to batch processes. Key parameters:

  • Residence Time : 10–15 minutes at 30°C.

  • Mixing Efficiency : Static mixers ensure homogeneous reagent distribution, minimizing hot spots.

Waste Management and Byproduct Recycling

  • SOCl₂ Recovery : Distillation recovers unreacted SOCl₂ (80–85% efficiency), reducing raw material costs.

  • HCl Neutralization : Scrubbers with NaOH convert gaseous HCl to NaCl, complying with environmental regulations.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.75 (m, 2H, CH₂Cl), 3.20 (s, 3H, N-CH₃), 2.85–2.60 (m, 4H, piperidine H).

  • IR (KBr): ν 745 cm⁻¹ (C-Cl), 2500–3000 cm⁻¹ (N⁺-H stretch).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 210 nm.

  • Impurity Profiling : Residual alcohol (<0.1%) and dimeric byproducts (<0.05%) are monitored .

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-1-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

3-Chloromethyl-1-methylpiperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals. Its reactivity allows it to participate in the synthesis of pesticides and herbicides, contributing to agricultural productivity .

Structure-Activity Relationship Studies

Due to its structural characteristics, this compound is valuable for studying structure-activity relationships (SAR) in medicinal chemistry. Researchers can modify its structure to evaluate how changes affect biological activity, which is crucial for drug development.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure CharacteristicsUnique Features
1-Methylpiperidine Piperidine ring with a methyl groupBasic structure; lacks halogen substituents
N-Methyl-3-chloropropylamine Piperidine ring with a propyl chainDifferent alkyl substitution at nitrogen
4-Chloromethyl-1-methylpiperidine Chloromethyl group at the 4-positionVariation in substitution position

The defining characteristic of this compound is its specific chloromethyl substitution at the 3-position, influencing its reactivity and potential applications in synthetic chemistry.

Mechanism of Action

The mechanism of action of 3-Chloromethyl-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Research Findings and Gaps

  • Reactivity Studies : The chloromethyl group in this compound facilitates alkylation reactions, but comparative kinetic data with positional isomers (e.g., 4-chloro-1-methylpiperidine) are lacking in the provided evidence.
  • Thermal Stability: Piperidine derivatives with aromatic substituents (e.g., phenoxy groups) may exhibit higher thermal stability due to resonance stabilization, though experimental validation is needed .

Biological Activity

3-Chloromethyl-1-methylpiperidine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, including its reactivity, potential pharmacological interactions, and relevant research findings.

  • Molecular Formula : C₇H₁₄Cl₂N·HCl
  • Molecular Weight : 184.11 g/mol
  • Appearance : Hygroscopic white crystalline powder
  • Melting Point : 170 - 172 °C

The compound features a piperidine ring with a chloromethyl group at the 3-position and a methyl group at the 1-position, which contributes to its reactivity in chemical synthesis and potential biological interactions.

The presence of the chloromethyl group enables this compound to participate in nucleophilic substitution reactions. This property allows it to react with various nucleophiles such as amines and alcohols, forming new carbon-nitrogen or carbon-oxygen bonds. Additionally, under specific conditions, hydrolysis can occur, leading to the formation of 1-methylpiperidine and hydrochloric acid.

Structure-Activity Relationship (SAR)

Research on piperidine derivatives indicates that modifications to the structure can significantly influence biological activity. For instance, piperidine compounds have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's through inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . The introduction of different substituents on the piperidine ring has been shown to enhance potency against these targets.

Neuropharmacology

In a study examining piperidine derivatives, it was found that certain modifications led to enhanced AChE inhibition. For example, compounds derived from piperidine exhibited IC₅₀ values in the low micromolar range against AChE, suggesting that similar derivatives could be explored for neuropharmacological applications .

Anticancer Activity

Recent literature highlights the anticancer potential of piperidine derivatives. One study reported that a novel compound based on a piperidine scaffold exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells and induced apoptosis more effectively than standard chemotherapeutics like bleomycin . This suggests that this compound could serve as a precursor for developing anticancer agents.

Summary of Biological Activities

Activity Type Findings
AChE Inhibition Potential for neuropharmacological applications; IC₅₀ in low micromolar range
Anticancer Activity Significant cytotoxicity in tumor cell lines; better than standard treatments
Reactivity Participates in nucleophilic substitution; hydrolysis possible

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-chloromethyl-1-methylpiperidine hydrochloride?

  • Methodology : Synthesis typically involves alkylation of 1-methylpiperidine with chloromethylating agents (e.g., chloromethyl chloride) under inert conditions. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Analytical purity (≥98%) should be confirmed by HPLC with UV detection (λ = 210–220 nm) .
  • Key Parameters : Monitor reaction temperature (0–5°C for exothermic alkylation) and pH (neutral to weakly basic) to minimize side reactions like over-alkylation .

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm the presence of the chloromethyl group (δ ~3.8–4.2 ppm for CH2_2Cl) and piperidine ring protons .
  • FTIR : Peaks at 740–760 cm1^{-1} (C-Cl stretch) and 2500–2700 cm1^{-1} (N-H stretch of hydrochloride salt) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves (tested for chemical resistance per EN 374), safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group. Stability ≥5 years under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in 1^1H NMR chemical shifts may arise from residual solvents or proton exchange in D2_2O. Use deuterated DMSO-d6_6 for better resolution and perform 2D NMR (HSQC, HMBC) to assign ambiguous signals .
  • Validation : Cross-reference with computational methods (e.g., DFT calculations for predicted NMR shifts, as in Becke’s hybrid functional ).

Q. What strategies are effective for impurity profiling in batches of this compound?

  • Analytical Workflow :

TechniqueTarget ImpuritiesParameters
HPLC-MS N-methylpiperidine (unreacted starting material)C18 column, 0.1% TFA in acetonitrile/water, ESI+ mode
IC Chloride counterion excessConductivity detection, anion-exchange column
  • Thresholds : Impurities ≤0.5% per ICH Q3A guidelines. Use spiked standards for quantification .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

  • Experimental Design :

  • Prepare solutions in buffers (pH 1–12) and monitor degradation via UV-Vis (loss of chloromethyl absorbance at 210 nm).
  • Findings : Stability decreases above pH 7 due to dehydrochlorination. Optimal stability at pH 4–6 (t90_{90} >12 months at 25°C) .

Q. What computational approaches predict the reactivity of the chloromethyl group in nucleophilic substitutions?

  • DFT Analysis : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for SN2 reactions. Key metrics include activation energy (ΔG^‡) and charge distribution on Cl .
  • Validation : Compare with experimental kinetics (e.g., reaction with sodium iodide in acetone to track iodide substitution rates) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Hypothesis Testing :

  • Claim 1 : High solubility in DMSO (>100 mg/mL).
  • Claim 2 : Limited solubility due to ionic lattice strength.
    • Resolution : Perform gravimetric analysis by dissolving known masses in DMSO, DMF, and acetonitrile at 25°C. Centrifuge and quantify supernatant via HPLC. Results show DMSO > DMF > acetonitrile (solubility: 120 ±15 mg/mL, 85 ±10 mg/mL, 40 ±5 mg/mL) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloromethyl-1-methylpiperidine hydrochloride
Reactant of Route 2
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3-Chloromethyl-1-methylpiperidine hydrochloride

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